molecular formula C10H9F3N4O B4412381 2-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one

2-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one

Cat. No.: B4412381
M. Wt: 258.20 g/mol
InChI Key: NHLOKGLMNHSCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one is a synthetic organic compound belonging to the class of triazoloquinazolines. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to privileged heterocyclic cores known for diverse biological activities. Compounds featuring the quinazoline motif have been extensively researched and demonstrate a broad spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities . The incorporation of a trifluoromethyl group is a common strategy in drug design, as this moiety can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . The specific 5,6,7,8-tetrahydroquinazolinone structure indicates a partially saturated ring system, which can contribute to specific three-dimensional conformations and influence the compound's interaction with enzymes or receptors . As a triazoloquinazoline derivative, this compound is a valuable building block for researchers developing new therapeutic agents, particularly for screening against cancer cell lines or studying enzyme inhibition. It is also a key intermediate for further chemical functionalization and structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific drug targets. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4O/c11-10(12,13)8-15-9-14-6-4-2-1-3-5(6)7(18)17(9)16-8/h1-4H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLOKGLMNHSCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)N=C(N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzonitrile with hydrazine derivatives, followed by cyclization with trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazoline and tetrahydroquinazoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of triazoloquinazolinones exhibit significant anticancer properties. Studies have shown that 2-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one can inhibit the proliferation of cancer cells by inducing apoptosis. For instance:

  • A study demonstrated that this compound effectively inhibits the growth of various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. Its efficacy has been tested against both gram-positive and gram-negative bacteria. Research findings suggest:

  • The presence of the trifluoromethyl group enhances the compound's lipophilicity, improving its ability to penetrate bacterial membranes.

Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases. The findings indicate:

  • It may mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in diseases like Alzheimer's and Parkinson's.

Agricultural Science Applications

Pesticides and Herbicides
The unique chemical structure of this compound has led to its exploration as a potential pesticide. Research has highlighted:

  • Its effectiveness in controlling pests and weeds while exhibiting low toxicity to non-target organisms.

Plant Growth Regulators
Studies suggest that this compound can act as a plant growth regulator. It influences various physiological processes such as:

  • Enhancing root development and increasing resistance to environmental stressors.

Materials Science Applications

Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices has been investigated for:

  • Improving thermal stability and mechanical properties of polymers due to its unique structural characteristics.

Nanotechnology
Research has also focused on the use of this compound in nanotechnology applications. For example:

  • Its ability to form stable complexes with metal nanoparticles enhances their catalytic properties in various chemical reactions.

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer activityInhibits cancer cell proliferation
Antimicrobial propertiesEffective against gram-positive & gram-negative bacteria
Neuroprotective effectsMitigates oxidative stress in neuronal cells
Agricultural SciencePesticides and herbicidesControls pests with low toxicity
Plant growth regulatorsEnhances root development
Materials SciencePolymer chemistryImproves thermal stability
NanotechnologyEnhances catalytic properties

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of histone acetyltransferase PCAF, which plays a role in gene expression regulation. This inhibition can lead to the suppression of cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazoloquinazolinone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with structurally related compounds:

Structural and Physicochemical Properties

Compound Name / Substituents Molecular Weight logP Key Substituents Key Spectral Data (IR, HRMS) Reference
THTQ (base structure) 203.2 (calc.) ~1.2 None IR: 1680 cm⁻¹ (C=O); HRMS: [M+H]+ = 204.0880
2-Methyl-THTQ 217.2 (calc.) ~1.8 -CH₃ at 2-position IR: 1675 cm⁻¹ (C=O); HRMS: [M+H]+ = 218.1036
2-(Pyridin-3-yl)-THTQ 264.2 ~2.1 -Pyridin-3-yl at 2-position IR: 1690 cm⁻¹ (C=O); HRMS: [M+H]+ = 264.0880
9-(2-Chlorophenyl)-6,6-dimethyl-THTQ 328.8 3.34 -Cl at 9-phenyl; -CH₃ at 6-position ¹H-NMR: δ 1.01 (s, CH₃); 13C-NMR: δ 193.4 (C=O)
6,6-Dimethyl-9-phenyl-THTQ 319.4 (calc.) ~3.0 -Ph at 9-position; -CH₃ at 6-position IR: 1636 cm⁻¹ (C=O); ¹³C-NMR: δ 151.6 (C5a)
  • Key Observations :
    • The trifluoromethyl group at the 2-position (hypothetical) would increase logP compared to the methyl analog (logP ~1.8 vs. ~2.5 for -CF₃), enhancing membrane permeability.
    • 9-Substituted derivatives (e.g., 9-(2-chlorophenyl)) show higher molecular weights and logP values, favoring CNS penetration .
    • Pyridyl substituents introduce polar interactions, as seen in 2-(pyridin-3-yl)-THTQ’s HRMS and IR data .

Biological Activity

2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a trifluoromethyl group and a triazole moiety fused to a quinazolinone framework. This configuration contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating mitochondrial pathways. Specifically, it up-regulates pro-apoptotic proteins such as Bax and down-regulates anti-apoptotic proteins like Bcl-2. This leads to the activation of Caspase 3 and subsequent cell death in human colon cancer cell lines such as HCT-116 and HT-29 .
  • Efficacy : The estimated IC50 values for various derivatives indicate promising anti-proliferative effects, with some compounds exhibiting IC50 values ranging from 6.587 to 11.10 µM against HT-29 cells .

Antifungal Activity

The potential antifungal properties of triazole derivatives are well-documented. The compound's structural features suggest it may exhibit:

  • Broad-spectrum Activity : Triazoles are known for their antifungal efficacy against pathogens like Candida albicans and Cryptococcus neoformans. Studies have shown that modifications at specific positions on the triazole ring can enhance antifungal activity significantly .
  • Structure-Activity Relationship (SAR) : Compounds with halogen substituents at specific positions have demonstrated increased potency against fungal strains. For example, compounds with trifluoromethyl groups have been associated with improved activity compared to their non-fluorinated counterparts .

Case Studies

StudyFindings
Anticancer Study The compound RB7 (a derivative) showed significant anticancer activity via mitochondrial apoptosis in HT-29 cells .
Antifungal Evaluation Triazole derivatives exhibited potent antifungal activity with MIC values ranging from 0.0156 to 2.0 µg/mL against various fungal pathogens .

Q & A

Basic: What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions using trifluoroacetic acid (TFA) as a CF₃ source or via one-pot multicomponent reactions. For example, highlights a TFA-mediated pathway achieving 46–88% yields depending on substituents. Catalyst selection significantly impacts efficiency: reports a deep eutectic catalyst (NGPU) improving yields to >80% compared to traditional catalysts (e.g., 65% with acetic acid) by reducing reaction times (2–3 hours vs. 8–12 hours). Key parameters include:

  • Solvent polarity : Polar aprotic solvents (THF, DMF) enhance cyclization.
  • Temperature : Optimal range is 60–80°C to avoid side reactions.
  • Catalyst loading : NGPU requires only 5 mol% versus 20 mol% for ionic liquids.

Reference:

Basic: Which spectroscopic techniques are critical for structural validation, and what key markers should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Prioritize signals for the trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) and quinazolinone carbonyl (δ ~160–165 ppm). reports C5a (δ 148.9 ppm) and CO (δ 197.2 ppm) as critical markers.
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. uses LC-MS (m/z 352.1 for a derivative) with elemental analysis (C: 72.31%, H: 5.19%, N: 16.88%).
  • X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯O in ) to confirm stereochemistry.

Reference:

Advanced: How can solvent/catalyst systems be optimized for one-pot synthesis?

Methodological Answer:
Adopt a tiered optimization approach:

Screen solvents : Use DMF or THF for high dielectric constant, which stabilizes intermediates ( ).

Catalyst comparison : Deep eutectic mixtures (e.g., NGPU) reduce reaction times by 75% compared to conventional acids ( , Table 6).

Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.

Example Data from :

CatalystYield (%)Time (h)
NGPU852
Acetic acid658

Reference:

Advanced: How to resolve discrepancies between NMR data and computational predictions?

Methodological Answer:

Re-evaluate computational models : Use DFT calculations (e.g., B3LYP/6-31G*) to assess substituent effects on chemical shifts ( ).

Experimental validation : Recrystallize the compound (e.g., from DCM/MeOH) and reacquire NMR under controlled conditions ().

Dynamic effects : Consider tautomerism or conformational flexibility, which may cause signal splitting (e.g., reports δ 139.9 ppm for 2-Cl phenyl C1).

Reference:

Advanced: What frameworks assess RXFP4 agonist activity and selectivity?

Methodological Answer:

In vitro assays : Use CHO-K1 cells transfected with RXFP4 receptors. Measure cAMP accumulation (EC₅₀ < 100 nM indicates high potency; ).

Selectivity panels : Test against RXFP1–3 at 10 µM to rule off-target effects.

Molecular docking : Align the trifluoromethyl group with hydrophobic pockets in RXFP4’s binding site ( ).

Reference:

Basic: What impurity profiling methods are validated for this compound?

Methodological Answer:

  • UPLC-MS/MS : Detect genotoxic nitroso impurities (e.g., 7-nitroso derivatives) with a limit of quantification (LOQ) ≤ 37 ng/day ( ).
  • HPLC-UV : Use C18 columns and gradient elution (ACN/water + 0.1% TFA) to resolve hydrolytic degradation products.

Reference:

Advanced: How to design stability studies for hydrolytic degradation pathways?

Methodological Answer:

Stress conditions : Expose the compound to pH 1–9 buffers at 40°C for 14 days.

Kinetic modeling : Apply Arrhenius equations to predict shelf-life.

Degradant identification : Use HRMS/MS to characterize cleavage products (e.g., triazolo ring opening).

Reference:

Basic: What computational methods model the trifluoromethyl group’s electronic effects?

Methodological Answer:

  • DFT calculations : Analyze electron-withdrawing effects using Mulliken charges ( ).
  • Molecular electrostatic potential (MEP) maps : Visualize CF₃’s influence on electrophilic attack sites.

Reference:

Advanced: How to reconcile contradictory elemental analysis and MS data?

Methodological Answer:

Purification : Repeat column chromatography (silica gel, hexane/EtOAc) to remove residual solvents.

High-resolution MS : Confirm molecular formula (e.g., reports ΔC: 0.04% between calculated/observed).

Microanalysis : Use combustion analysis with internal standards (e.g., sulfanilamide) to improve accuracy.

Reference:

Advanced: What statistical models analyze substituent effects on bioactivity?

Methodological Answer:

QSAR : Use partial least squares (PLS) regression to correlate logP, molar refractivity, and IC₅₀ ().

Cluster analysis : Group substituents (e.g., 4-F, 3-CF₃) by their steric/electronic parameters.

Example from :

SubstituentlogPIC₅₀ (nM)
4-F2.185
3-CF₃3.542

Reference:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one
Reactant of Route 2
Reactant of Route 2
2-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.